molecular formula C23H20N2OS B2628616 4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1207007-84-8

4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2628616
CAS No.: 1207007-84-8
M. Wt: 372.49
InChI Key: MJZVDGHOHKGQBM-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of phenyl groups, a pyrrole ring, and a carboxamide functional group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between an amine and a 1,4-dicarbonyl compound.

    Attachment of Phenyl Groups: Phenyl groups can be attached through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiophene derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the phenyl and pyrrole groups, making it less complex.

    N-phenylthiophene-2-carboxamide: Contains a phenyl group but lacks the pyrrole ring.

    4-phenylthiophene-2-carboxamide: Contains a phenyl group but lacks the N-(2-phenylethyl) and pyrrole groups.

Uniqueness

4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to its combination of phenyl, pyrrole, and thiophene rings, along with the carboxamide functional group. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene derivatives.

Properties

IUPAC Name

4-phenyl-N-(2-phenylethyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c26-23(24-14-13-18-9-3-1-4-10-18)22-21(25-15-7-8-16-25)20(17-27-22)19-11-5-2-6-12-19/h1-12,15-17H,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZVDGHOHKGQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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